Tert-butyl 2-cyano-2-(4-methylpyridin-2-yl)acetate
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Overview
Description
Tert-butyl 2-cyano-2-(4-methylpyridin-2-yl)acetate is an organic compound with the molecular formula C13H16N2O2 It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-cyano-2-(4-methylpyridin-2-yl)acetate typically involves the reaction of 4-methylpyridine with tert-butyl cyanoacetate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and in-line monitoring techniques, such as infrared spectroscopy, can optimize reaction conditions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-cyano-2-(4-methylpyridin-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the cyano group or the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the pyridine ring.
Reduction: Reduced forms of the cyano and ester groups.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Tert-butyl 2-cyano-2-(4-methylpyridin-2-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mechanism of Action
The mechanism of action of tert-butyl 2-cyano-2-(4-methylpyridin-2-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The cyano and ester groups play a crucial role in its binding affinity and specificity towards target proteins .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 2-cyano-2-(4-(trifluoromethyl)pyridin-2-yl)acetate: Similar structure but with a trifluoromethyl group instead of a methyl group.
Tert-butyl 2-cyano-2-(4,6-dimethylpyridin-2-yl)carbonate: Contains an additional methyl group on the pyridine ring.
Uniqueness
Tert-butyl 2-cyano-2-(4-methylpyridin-2-yl)acetate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H16N2O2 |
---|---|
Molecular Weight |
232.28 g/mol |
IUPAC Name |
tert-butyl 2-cyano-2-(4-methylpyridin-2-yl)acetate |
InChI |
InChI=1S/C13H16N2O2/c1-9-5-6-15-11(7-9)10(8-14)12(16)17-13(2,3)4/h5-7,10H,1-4H3 |
InChI Key |
AEAVNQOARYQBLF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)C(C#N)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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